![molecular formula C18H22N4O B7435559 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, also known as BPIQ, is a chemical compound that has been widely used in scientific research. BPIQ is a highly selective and potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This binding results in the inhibition of CK2 activity, which leads to the modulation of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has also been shown to have anti-inflammatory and neuroprotective effects. Furthermore, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has several advantages for lab experiments, including its high selectivity and potency as a CK2 inhibitor. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is also stable and can be easily synthesized in large quantities. However, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol. First, the development of more potent and selective CK2 inhibitors based on the structure of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed. Second, the investigation of the potential therapeutic applications of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol in various diseases, including cancer, inflammation, and neurodegenerative disorders, is warranted. Third, the elucidation of the downstream signaling pathways affected by 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed to better understand its mechanism of action. Finally, the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed.
Méthodes De Synthèse
The synthesis of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol involves the reaction of 6-(2-bromoacetyl)pyridine-2-carboxylic acid with 1,6-diaminohexane, followed by the reaction with benzimidazole. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been extensively used in scientific research as a potent and selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, CK2 inhibitors, such as 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, have been considered as potential therapeutic agents for these diseases.
Propriétés
IUPAC Name |
6-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-13-6-2-1-5-12-19-17-10-7-11-18(21-17)22-14-20-15-8-3-4-9-16(15)22/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMOXGSIMLENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=N3)NCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.